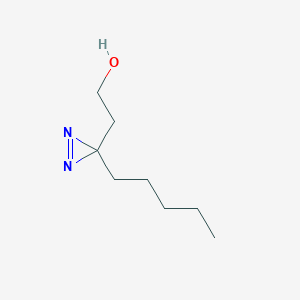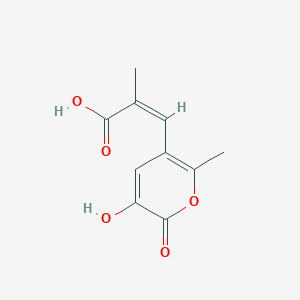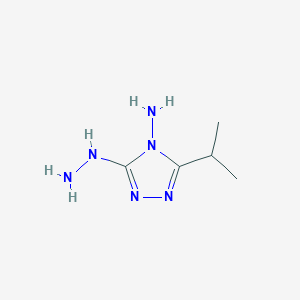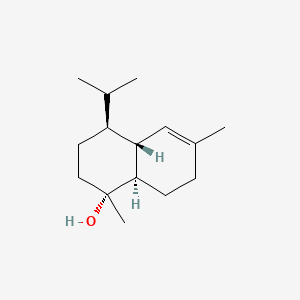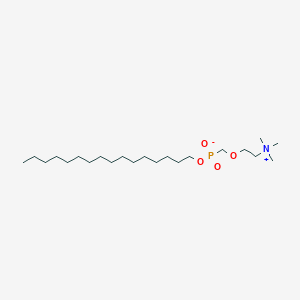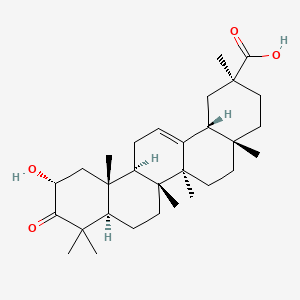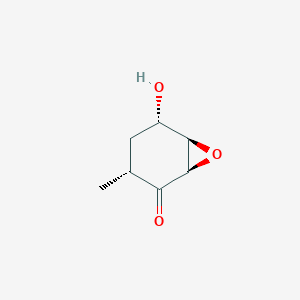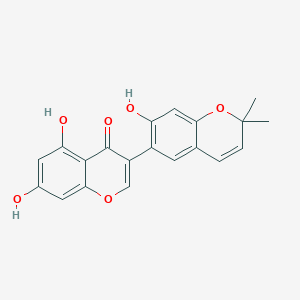
Eriosemaone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriosemaone D is a natural product found in Eriosema tuberosum with data available.
Aplicaciones Científicas De Investigación
Phytochemical Composition and Pharmacological Properties
- Eriosemaone D was identified in Eriosema laurentii, a plant used in traditional African medicine. This discovery revealed a complex pattern of phenolic compounds, including the rare pyranoisoflavone eriosemaone D (Ateba et al., 2016).
- The estrogenic activity of eriosemaone D and other extracts from Eriosema laurentii was tested, showing potential implications for hormone-related therapeutic applications (Ateba et al., 2016).
Antifungal and Antimicrobial Effects
- Studies on Eriosema tuberosum, another species in the Eriosema genus, discovered compounds with antifungal activities, hinting at similar properties for eriosemaone D and related compounds (Ma et al., 1996).
- These antifungal properties were observed against pathogens like Cladosporium cucumerinum and Candida albicans, suggesting a potential role for eriosemaone D in antifungal applications (Ma et al., 1996).
Potential in Traditional Medicine and Health Applications
- The traditional use of Eriosema species in African medicine, combined with the pharmacological activities of compounds like eriosemaone D, underscores the potential for developing new therapeutic agents based on these natural products (Ateba et al., 2016).
- The study of such compounds can provide insights into the medicinal value of traditional remedies and guide the development of novel drugs with specific health benefits.
Propiedades
Nombre del producto |
Eriosemaone D |
|---|---|
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-(7-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |
InChI |
InChI=1S/C20H16O6/c1-20(2)4-3-10-5-12(14(22)8-16(10)26-20)13-9-25-17-7-11(21)6-15(23)18(17)19(13)24/h3-9,21-23H,1-2H3 |
Clave InChI |
MAOBJUGJEZAGKU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=CC(=C(C=C2O1)O)C3=COC4=CC(=CC(=C4C3=O)O)O)C |
Sinónimos |
eriosemaone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



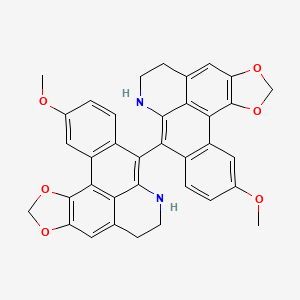
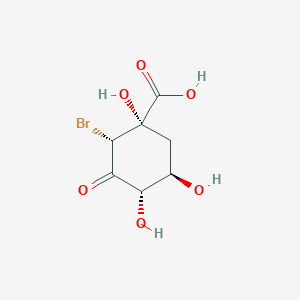
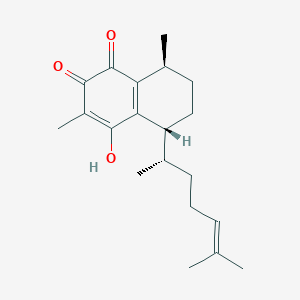
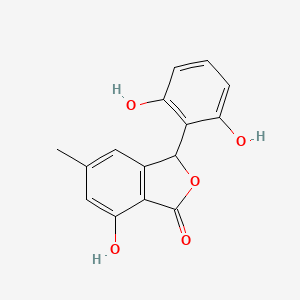
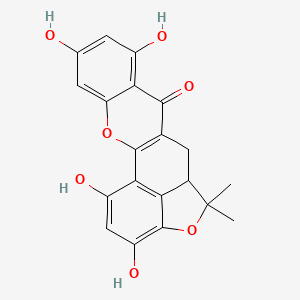
![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)
